(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
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Overview
Description
(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated aromatic ring, a sulfonyl group, and a tetrahydro-epiminocyclohepta[d]pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Fluorinated Aromatic Intermediate:
Sulfonylation: The fluorinated aromatic intermediate is then subjected to sulfonylation using reagents like sulfonyl chlorides in the presence of a base.
Cyclization: The sulfonylated intermediate undergoes cyclization to form the tetrahydro-epiminocyclohepta[d]pyrimidine core. This step may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Its chemical properties make it suitable for use in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl group and fluorinated aromatic ring are key features that enable it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5R,8S)-10-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
- (5R,8S)-10-((5-bromo-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
- (5R,8S)-10-((5-iodo-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
Uniqueness
The uniqueness of (5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine lies in its fluorinated aromatic ring, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
12-(5-fluoro-2-methoxyphenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-23-15-5-2-10(17)6-16(15)24(21,22)20-11-3-4-14(20)12-8-18-9-19-13(12)7-11/h2,5-6,8-9,11,14H,3-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBPOYHVJYLZIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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